N''-[4-(Benzyloxy)phenyl]guanidine
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Overview
Description
N’'-[4-(Benzyloxy)phenyl]guanidine is an organic compound with the molecular formula C14H15N3O It is a derivative of guanidine, featuring a benzyloxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[4-(Benzyloxy)phenyl]guanidine typically involves the reaction of 4-(benzyloxy)aniline with a guanidine derivative. One common method is to react 4-(benzyloxy)aniline with cyanamide in the presence of a base, followed by hydrolysis to yield the desired guanidine compound . The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of N’'-[4-(Benzyloxy)phenyl]guanidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’'-[4-(Benzyloxy)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Nitro group reduction results in the formation of aniline derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, such as halogens or nitro groups.
Scientific Research Applications
N’'-[4-(Benzyloxy)phenyl]guanidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’'-[4-(Benzyloxy)phenyl]guanidine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, guanidine derivatives are known to inhibit enzymes like acetylcholinesterase, which plays a role in neurotransmission . The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Benzyloxy)phenyl]glycinamide: Similar structure but with a glycinamide group instead of guanidine.
N-[4-(Benzyloxy)phenyl]-N’-(4,6-dimethylpyrimidin-2-yl)guanidine: Contains an additional pyrimidinyl group.
Guanidine: The parent compound with a simpler structure.
Uniqueness
N’'-[4-(Benzyloxy)phenyl]guanidine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-14(16)17-12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H4,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBVHKSIRVWEEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627004 |
Source
|
Record name | N''-[4-(Benzyloxy)phenyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205935-11-1 |
Source
|
Record name | N''-[4-(Benzyloxy)phenyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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